3-Benzyloxy-2-benzylsulfanyl-pyridine
CAS No.:
Cat. No.: VC13762505
Molecular Formula: C19H17NOS
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17NOS |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 2-benzylsulfanyl-3-phenylmethoxypyridine |
| Standard InChI | InChI=1S/C19H17NOS/c1-3-8-16(9-4-1)14-21-18-12-7-13-20-19(18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
| Standard InChI Key | CMFZSRAZHJCMGN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Benzyloxy-2-benzylsulfanyl-pyridine (IUPAC name: 2-benzylsulfanyl-3-phenylmethoxypyridine) has the molecular formula C₁₉H₁₇NOS and a molecular weight of 307.4 g/mol. The compound’s structure consists of a pyridine ring substituted at the 2-position with a benzylsulfanyl group (-S-CH₂-C₆H₅) and at the 3-position with a benzyloxy group (-O-CH₂-C₆H₅). The SMILES notation is C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3, and its InChIKey is CMFZSRAZHJCMGN-UHFFFAOYSA-N.
Table 1: Physicochemical Properties of 3-Benzyloxy-2-benzylsulfanyl-pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇NOS |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 2-benzylsulfanyl-3-phenylmethoxypyridine |
| SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3 |
| PubChem CID | 501237 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-Benzyloxy-2-benzylsulfanyl-pyridine involves multi-step reactions, often starting from pyridine derivatives. A notable method adapted from patent literature involves the use of 4-benzyloxy-pyridine-N-oxide as a precursor .
Key Steps:
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Oxidation and Acetylation: Reacting 4-benzyloxy-pyridine-N-oxide with acetic anhydride in the presence of N,N-dimethylformamide (DMF) under reflux conditions.
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Cyclization: Distillation under reduced pressure followed by cooling in ethyl acetate to precipitate the product .
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Purification: The crude product is washed with ethyl acetate and dried to yield pure 3-Benzyloxy-2-benzylsulfanyl-pyridine.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | Acetic anhydride, DMF, reflux | 60–75% |
| Cyclization | Ethyl acetate, reduced pressure | 55–65% |
| Purification | Ethyl acetate wash | >95% purity |
The use of DMF as a solvent (1.9–3.8 times the mass of the precursor) ensures optimal reaction kinetics, while ethyl acetate enables efficient recycling, reducing environmental impact .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO), but limited solubility in water. Stability studies indicate that it remains intact under ambient conditions for extended periods, making it suitable for long-term storage.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.87 (d, J = 7.2 Hz, 2H), 7.65 (t, J = 7.5 Hz, 1H), and 3.28–3.17 (m, 2H) confirm the presence of benzyl groups and pyridine protons .
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¹³C NMR: Signals at δ 160.2 (C-O) and 125.4 (C-S) validate the ether and thioether linkages .
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound’s scaffold serves as a versatile platform for derivatization. For example:
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Sulfur-containing analogs: Enhance binding to metalloenzymes via thiol-metal interactions .
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Benzyloxy modifications: Improve pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration.
Table 3: Comparative Analysis of Pyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Key Application |
|---|---|---|---|
| 3-Benzyloxy-2-benzylsulfanyl-pyridine | TNAP | 2.1 | Ectopic calcification |
| 4-Benzyloxypyrimidine | COX-2 | 0.8 | Anti-inflammatory |
| Benzothiazole derivatives | Dihydrofolate reductase | 5.3 | Antimicrobial |
Challenges and Future Directions
Synthetic Scalability
While current methods yield moderate quantities, industrial-scale production requires optimization of catalyst systems and solvent recovery processes .
In Vivo Validation
Preclinical studies are needed to assess the compound’s efficacy in animal models of calcification and inflammation. Pharmacokinetic profiling will clarify its absorption, distribution, and metabolism .
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